N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of isoxazole and benzo[c][1,2,5]thiadiazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, while the benzo[c][1,2,5]thiadiazole ring is a fused heterocycle containing sulfur and nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities .
Preparation Methods
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring through a cycloaddition reaction of nitrile oxides with alkynes. The benzo[c][1,2,5]thiadiazole ring can be synthesized through the reaction of o-phenylenediamine with sulfur-containing reagents. The final step involves the coupling of the two rings through an amide bond formation .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is also a key consideration in industrial settings .
Chemical Reactions Analysis
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives .
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound also contains an isoxazole ring but differs in its overall structure and properties.
5-Bromo-2,1,3-benzothiadiazole: This compound contains the benzo[c][1,2,5]thiadiazole ring but with different substituents, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific combination of the isoxazole and benzo[c][1,2,5]thiadiazole rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Molecular Formula : C12H10N4O2S
- Molecular Weight : Approximately 270.30 g/mol
The compound features a benzothiadiazole core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated cytotoxic activity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism of action is thought to involve induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Modulation : The compound alters the expression of cyclins and cyclin-dependent kinases (CDKs), causing cell cycle arrest.
Study on Antimicrobial Properties
A study published in Pharmacology Reports examined the antimicrobial efficacy of various benzothiadiazole derivatives. The results indicated that the presence of the oxazole moiety significantly enhanced antimicrobial activity compared to other derivatives without this group .
Study on Anticancer Effects
In another investigation reported in Cancer Letters, the anticancer properties of N-(5-methyl-1,2-oxazol-4-yl)methyl derivatives were explored. The study concluded that these compounds could serve as potential lead compounds for developing new anticancer agents due to their ability to induce apoptosis in tumor cells .
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-9(6-14-18-7)5-13-12(17)8-2-3-10-11(4-8)16-19-15-10/h2-4,6H,5H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPWIHQMNZFMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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